molecular formula C15H13BrO3 B8131899 2-Bromo-6-((4-methoxybenzyl)oxy)benzaldehyde

2-Bromo-6-((4-methoxybenzyl)oxy)benzaldehyde

Cat. No.: B8131899
M. Wt: 321.16 g/mol
InChI Key: ISLJXYKCQSMITD-UHFFFAOYSA-N
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Description

2-Bromo-6-((4-methoxybenzyl)oxy)benzaldehyde is an organic compound with the molecular formula C15H13BrO3. It is characterized by the presence of a bromine atom, a methoxybenzyl group, and an aldehyde functional group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-((4-methoxybenzyl)oxy)benzaldehyde typically involves the bromination of 6-hydroxybenzaldehyde followed by the protection of the hydroxyl group with a methoxybenzyl group. The reaction conditions often include the use of bromine or a brominating agent in an organic solvent such as dichloromethane or chloroform. The protection step may involve the use of methoxybenzyl chloride in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-((4-methoxybenzyl)oxy)benzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-6-((4-methoxybenzyl)oxy)benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-6-((4-methoxybenzyl)oxy)benzaldehyde depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism of action would depend on the specific context and target of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-methoxybenzyl bromide
  • 4-Methoxybenzyl chloride
  • 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}benzaldehyde

Uniqueness

2-Bromo-6-((4-methoxybenzyl)oxy)benzaldehyde is unique due to the presence of both a bromine atom and a methoxybenzyl group on the benzaldehyde core. This combination of functional groups allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers a unique set of properties that can be exploited in various chemical transformations and applications .

Properties

IUPAC Name

2-bromo-6-[(4-methoxyphenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c1-18-12-7-5-11(6-8-12)10-19-15-4-2-3-14(16)13(15)9-17/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLJXYKCQSMITD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C(=CC=C2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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